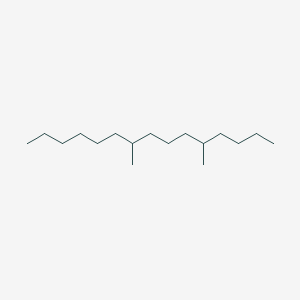















|
REACTION_CXSMILES
|
[Mg].II.Cl[CH2:5][CH:6]([CH3:16])[CH2:7][CH2:8][CH2:9][CH:10]([CH3:15])[CH2:11][CH2:12][CH2:13][CH3:14].Br[CH2:18][CH2:19]Br.Br[CH2:22][CH2:23][CH2:24]CC>O1CCCC1.[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]>[CH3:16][CH:6]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:15])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:18][CH3:19])[CH2:5][CH2:22][CH2:23][CH3:24] |f:6.7.8.9.10.11.12|
|


|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
solution
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1-chloro-2,6-dimethyldecane
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CCCC(CCCC)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added at 60° C
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2.5 h
|
|
Duration
|
2.5 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at -20° C. for 2 h, at 0° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
DISTILLATION
|
|
Details
|
Subsequent treatment with ammonium chloride solution and distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCCC)CCCC(CCCCCC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.22 g | |
| YIELD: PERCENTYIELD | 64.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |